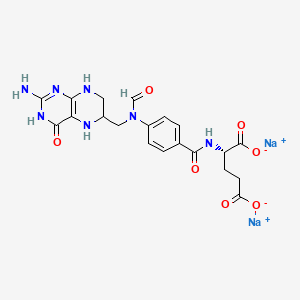

10-Formyltetrahydrofolic acid (disodium)

Description

Overview of Tetrahydrofolate Coenzymes in Cellular One-Carbon Metabolism

Tetrahydrofolate (THF) and its derivatives are a critical family of coenzymes that function as carriers of one-carbon (1C) units in a wide array of metabolic reactions essential for life. These processes, collectively known as one-carbon metabolism, are fundamental for the biosynthesis of key cellular components, including nucleic acids (purines and thymidylate) and several amino acids such as methionine and serine. wikipedia.orgnih.gov The one-carbon units exist in various oxidation states, from the most reduced methyl group to the most oxidized formyl group, and are attached to the N5 or N10 positions of the tetrahydrofolate molecule. nih.gov

The primary sources of these one-carbon units are serine, glycine (B1666218), histidine, and tryptophan. wikipedia.org In cellular environments, dietary folate is first reduced to its biologically active form, tetrahydrofolate, by the enzyme dihydrofolate reductase (DHFR). wikipedia.org This activated coenzyme can then accept a one-carbon unit to form various derivatives, such as 5,10-methylenetetrahydrofolate, 5-methyltetrahydrofolate, and 10-formyltetrahydrofolate. nih.govresearchgate.net These folate coenzymes are indispensable for cellular proliferation and the maintenance of genomic integrity. nih.govfrontiersin.org

The intricate network of reactions involving tetrahydrofolate coenzymes is compartmentalized within the cell, with distinct but interconnected pathways operating in the cytoplasm and mitochondria. nih.gov This spatial organization allows for the coordinated regulation of one-carbon unit flux to meet the specific metabolic demands of the cell. nih.gov The importance of this metabolic hub is underscored by the fact that disruptions in folate metabolism are linked to various pathological conditions, including developmental abnormalities and cancer. frontiersin.org

The Unique Position of 10-Formyltetrahydrofolic Acid as a Formyl Group Donor in Anabolism

Among the various tetrahydrofolate derivatives, 10-formyltetrahydrofolic acid (10-CHO-THF) holds a unique and vital position as the primary donor of formyl groups in key anabolic pathways. wikipedia.org Its principal roles are in the de novo synthesis of purine (B94841) nucleotides and the initiation of protein synthesis in bacteria and organelles. wikipedia.orgfrontiersin.org

In purine biosynthesis, two steps rely on the transfer of a formyl group from 10-formyltetrahydrofolate. nih.gov The enzymes glycinamide (B1583983) ribonucleotide (GAR) transformylase and aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase utilize 10-formyltetrahydrofolate to introduce carbon atoms at positions 8 and 2 of the purine ring, respectively. nih.gov These reactions are fundamental for the production of adenosine (B11128) and guanosine (B1672433) nucleotides, the building blocks of DNA and RNA.

Furthermore, 10-formyltetrahydrofolate is essential for the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts. nih.govwikipedia.org The enzyme methionyl-tRNA formyltransferase catalyzes the transfer of the formyl group from 10-formyltetrahydrofolate to methionyl-tRNA, forming N-formylmethionyl-tRNA (fMet-tRNA). wikipedia.orgnih.gov This formylated initiator tRNA is specifically recognized by the ribosomal machinery to start the process of translation. wikipedia.org Recent research has also indicated that under certain conditions, 10-formyldihydrofolate (B1664512) can serve as an alternative substrate for this crucial formylation reaction. nih.gov

The generation of 10-formyltetrahydrofolate itself can occur through two primary pathways. One involves the sequential oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate, followed by hydrolysis to 10-formyltetrahydrofolate. nih.gov The second pathway is the ATP-dependent ligation of formate (B1220265) to tetrahydrofolate, catalyzed by formate-tetrahydrofolate ligase. nih.gov

Historical Discoveries and Early Characterization of Formyl-Substituted Folates

The journey to understanding the role of 10-formyltetrahydrofolic acid is intertwined with the broader history of folate research. In the 1930s, pioneering work by Dr. Lucy Wills identified a "new hemopoietic factor" in yeast extract that was effective in treating tropical macrocytic anemia. nih.govresearchgate.net This substance was initially termed the "Wills Factor." nih.gov Subsequent research on this and related nutritional factors led to various names, including vitamin M and vitamin B_c. nih.gov

The term "folic acid" was first coined in 1941 by Mitchell, after its isolation from spinach leaves (from the Latin folium for leaf). researchgate.netnih.gov The chemical structure of folic acid, pteroylglutamic acid, was elucidated, and it was synthesized in 1945 by a team at Lederle Laboratories led by Robert Stokstad. nih.govresearchgate.net

The early characterization of formyl-substituted folates emerged from studies on the metabolic functions of these newly discovered vitamins. It was recognized that folic acid itself was not the active coenzyme but was converted in the body to tetrahydrofolate derivatives. The synthesis of 10-formyltetrahydrofolate was first described through two main routes: the treatment of 5,10-methenyltetrahydrofolate with a base and the formylation of folate followed by hydrogenation. nih.gov Early enzymatic studies in the 1960s began to unravel the specific roles of these formylated compounds, with the purification and characterization of enzymes like formyltransferase, which utilizes 10-formyltetrahydrofolate to formylate methionyl-tRNA. nih.gov These foundational discoveries laid the groundwork for our current detailed understanding of the critical role of 10-formyltetrahydrofolic acid in cellular metabolism.

| Key Milestones in Folate and 10-Formyltetrahydrofolate Research | |

| Year | Discovery |

| 1930s | Dr. Lucy Wills identifies a "new hemopoietic factor" in yeast, later known as the "Wills Factor". nih.govnih.gov |

| 1941 | The term "folic acid" is coined by Mitchell after its isolation from spinach. researchgate.netnih.gov |

| 1945 | The chemical structure of folic acid (pteroylglutamic acid) is determined and it is synthesized. nih.govresearchgate.net |

| 1960s | Early enzymatic studies begin to characterize the function of formyl-substituted folates, including the role of formyltransferase. nih.gov |

| 1979 | A synthetic pathway for 10-formyltetrahydrofolate from folate is described. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H21N7Na2O7 |

|---|---|

Molecular Weight |

517.4 g/mol |

IUPAC Name |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m0../s1 |

InChI Key |

YAAHOQFUMOTHOP-UAAMANLASA-L |

Isomeric SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Central Role of 10 Formyltetrahydrofolic Acid in Purine Biosynthesis Pathways

Enzymatic Transfer of Formyl Groups in De Novo Purine (B94841) Synthesis

The de novo purine biosynthesis pathway relies on 10-formyltetrahydrofolic acid to provide two essential carbon atoms, C8 and C2, for the formation of the purine ring structure. nih.govnih.gov This is accomplished through two distinct enzymatic reactions catalyzed by folate-dependent transformylases. nih.govnih.gov

Reaction Summary: GAR Formyltransferase

| Enzyme | Substrates | Products |

|---|

This table summarizes the enzymatic reaction catalyzed by GAR Formyltransferase.

The second formylation step involves the enzyme aminoimidazole carboxamide ribonucleotide formyltransferase, or AICAR formyltransferase. wikipedia.org This enzyme catalyzes the transfer of a formyl group from 10-formyltetrahydrofolic acid to 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). wikipedia.orgreactome.org The products of this irreversible reaction are tetrahydrofolate (THF) and 5'-phosphoribosyl-5-formaminoimidazole-4-carboxamide (FAICAR). wikipedia.orgreactome.org This is the ninth step in the ten-step pathway leading to IMP synthesis. In humans, AICAR transformylase activity is part of a bifunctional enzyme known as ATIC, which also possesses IMP cyclohydrolase activity, catalyzing the final step of the pathway. reactome.orgnih.gov

Reaction Summary: AICAR Formyltransferase

| Enzyme | Substrates | Products |

|---|

This table summarizes the enzymatic reaction catalyzed by AICAR Formyltransferase.

Substrate-Enzyme Recognition and Specificity in Purine Biosynthesis

The interaction between 10-formyltetrahydrofolic acid and its corresponding enzymes is highly specific. In the case of GAR formyltransferase, the enzyme has a distinct folate-binding loop. wikipedia.org Structural studies of the E. coli enzyme (PurN) have identified key amino acid residues such as Asn-106, His-108, and Asp-144 as crucial for folate binding and the catalytic process. nih.govebi.ac.uk The proposed mechanism involves the GAR substrate attacking the formyl group of 10-formyltetrahydrofolate, forming a tetrahedral intermediate. ebi.ac.uk His-108 is thought to stabilize this transition state. wikipedia.org

For AICAR formyltransferase, which is part of the bifunctional ATIC enzyme in humans, structural studies have also elucidated key interactions. nih.govresearchgate.net The 4-carboxamide group of the AICAR substrate is essential for catalysis, likely by assisting in proton transfer. nih.gov Crystal structures of human ATIC in complex with inhibitors have revealed that residues such as Lys-266 and His-267 are key catalytic residues in the active site. nih.gov The specific binding and orientation of folate-based substrates and inhibitors are critical for the enzyme's function, making it a target for antifolate drugs. nih.govresearchgate.net

Interdependencies of 10-Formyltetrahydrofolic Acid with Other Folate Derivatives in Purine Metabolism

The cellular pool of 10-formyltetrahydrofolic acid is intricately linked with other folate derivatives in one-carbon metabolism. It can be synthesized from 5,10-methenyltetrahydrofolate through a reaction catalyzed by 5,10-methenyltetrahydrofolate cyclohydrolase. nih.gov This enzyme is often part of a multifunctional protein that also contains 5,10-methylenetetrahydrofolate dehydrogenase activity, which produces the 5,10-methenyltetrahydrofolate precursor. nih.gov The ultimate source for these one-carbon units can be serine, glycine (B1666218), formate (B1220265), or histidine. nih.govnih.gov

Research suggests that distinct pools of 10-formyltetrahydrofolate may exist for the two different formyltransferase enzymes. nih.gov It has been postulated that GAR transformylase may be part of a complex with other folate-metabolizing enzymes to channel one-carbon units directly from serine and glycine for the synthesis of the C8 position of the purine ring. nih.gov This channeling might be necessary to protect the reactive 10-formyltetrahydrofolate from oxidation to 10-formyldihydrofolate (B1664512). nih.gov In contrast, AICAR transformylase appears capable of using both 10-formyltetrahydrofolate and 10-formyldihydrofolate as substrates, suggesting it may draw from a more general pool of formyl donors. nih.govgrantome.com The regulation of enzymes like 10-formyltetrahydrofolate dehydrogenase, which catabolizes 10-formyl-THF to THF and CO₂, also plays a role in controlling the availability of this cofactor for purine synthesis. nih.govnih.gov

Formylation of Methionyl-tRNA for Mitochondrial Protein Translation Initiation

Beyond its role in the cytosol for purine synthesis, 10-formyltetrahydrofolic acid is essential for the initiation of protein synthesis within mitochondria. nih.govnih.gov It serves as the formyl donor for the formylation of the initiator methionyl-tRNA (Met-tRNA). nih.govnih.gov This reaction is catalyzed by the enzyme methionyl-tRNA formyltransferase (MTFMT). nih.gov The resulting molecule, formylmethionyl-tRNA (fMet-tRNA), is crucial for initiating the translation of proteins encoded by the mitochondrial genome. nih.govnih.gov In some organisms, the enzymes that synthesize 10-formyltetrahydrofolate are located exclusively in the cytosol, which implies that this folate derivative must be transported into the mitochondria to support this function. nih.gov Recent studies have also shown that methionyl-tRNA formyltransferase can utilize 10-formyldihydrofolate as an alternative substrate for this formylation reaction. nih.govnih.gov

Metabolism and Interconversion of 10 Formyltetrahydrofolic Acid

Biosynthesis of 10-Formyltetrahydrofolic Acid from Other Folate Forms

10-formyltetrahydrofolic acid (10-formyl-THF) is synthesized through two primary pathways within the cell, utilizing different precursor folate forms and distinct enzymatic reactions.

One major pathway for 10-formyl-THF synthesis is the ATP-dependent ligation of formate (B1220265) to tetrahydrofolate (THF). ebi.ac.ukwikidata.org This reaction is catalyzed by the enzyme formyltetrahydrofolate synthetase (FTHFS), also referred to as formate-tetrahydrofolate ligase. wikipedia.orgwikipedia.org In eukaryotes, this synthetase activity is often part of a multifunctional enzyme. ebi.ac.ukwikipedia.orgwikipedia.org The cytoplasmic enzyme is known as C-1-tetrahydrofolate synthase (C1-THF synthase), which is a trifunctional protein that also possesses methylenetetrahydrofolate dehydrogenase and methenyltetrahydrofolate cyclohydrolase activities. wikipedia.orgnih.govgenecards.org

The catalytic mechanism of FTHFS involves a two-step process. nih.gov Initially, a nucleophilic attack by the formate ion on the gamma-phosphate of an ATP molecule leads to the formation of a formylphosphate intermediate and ADP. nih.govnih.gov Following the dissociation of ADP, THF binds to the active site. nih.gov The N10 atom of THF then performs a nucleophilic attack on the carbonyl carbon of the formylphosphate intermediate. nih.gov This transfers the formyl group to THF, yielding the final products, 10-formyl-THF and inorganic phosphate (B84403). nih.gov Structural studies suggest a random binding order for ATP and formate. nih.govnih.gov

A distinct monofunctional FTHFS, encoded by the MTHFD1L gene, exists in the mitochondria. wikipedia.orggenecards.orgreactome.org This enzyme, also known as monofunctional C1-tetrahydrofolate synthase, mitochondrial, catalyzes the same ATP-dependent reaction, ligating formate to THF to produce 10-formyl-THF within the mitochondrial matrix. reactome.orgnih.gov This mitochondrial pathway is crucial for producing formate from one-carbon units, which can then be exported to the cytoplasm for use in other metabolic processes. reactome.orgpnas.orgjcancer.org

The second pathway for 10-formyl-THF synthesis starts with 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and involves a two-step sequential reaction catalyzed by a bifunctional enzyme, methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD). nih.govwikipedia.orgresearchgate.net

Dehydrogenase Activity : In the first step, 5,10-CH2-THF is oxidized to 5,10-methenyltetrahydrofolate (5,10-CH=THF). This reaction is catalyzed by the dehydrogenase domain of the MTHFD enzyme. nih.gov The cytoplasmic trifunctional enzyme, MTHFD1, primarily uses NADP+ as the cofactor for this oxidation. wikipedia.orgtandfonline.com In contrast, the mitochondrial bifunctional enzyme, MTHFD2, can use either NAD+ or NADP+, though it shows a preference for NAD+. wikipedia.orgnih.govgenecards.orgnih.gov

Cyclohydrolase Activity : The 5,10-CH=THF intermediate is then hydrolyzed by the cyclohydrolase domain of the same MTHFD enzyme to produce 10-formyl-THF. nih.gov

These enzymatic activities are present in both the cytoplasm and mitochondria, hosted on different isozymes. nih.gov The cytoplasmic activities are part of the trifunctional MTHFD1 protein. wikipedia.orggenecards.orgcancerindex.org In the mitochondria, these reactions are primarily carried out by the bifunctional MTHFD2 and MTHFD2L enzymes, which contain both dehydrogenase and cyclohydrolase activities but lack the synthetase domain. nih.govnih.gov

Catabolism of 10-Formyltetrahydrofolic Acid to Other One-Carbon Donors and Tetrahydrofolate

10-formyl-THF can be catabolized to regenerate THF and release its one-carbon unit, or it can be converted to other one-carbon donors for use in metabolic pathways.

The primary catabolic pathway for 10-formyl-THF involves its oxidation to THF and carbon dioxide (CO2). This reaction is catalyzed by 10-formyltetrahydrofolate dehydrogenase (FDH), an enzyme that belongs to the aldehyde dehydrogenase (ALDH) superfamily. nih.govresearchgate.netnih.gov This enzyme exists in two isoforms in mammals: a cytosolic version (ALDH1L1) and a mitochondrial version (ALDH1L2). nih.govnih.govwikipedia.orgnih.gov

Hydrolase Activity : The N-terminal domain of the enzyme possesses an NADP+-independent hydrolase activity that cleaves 10-formyl-THF into THF and formate. uniprot.orgabcam.comwikigenes.org

Dehydrogenase Activity : The C-terminal domain has NADP+-dependent dehydrogenase activity, which oxidizes the released formate to CO2. uniprot.orgabcam.comwikigenes.org

An intermediate domain facilitates the transfer of the formyl group between the two catalytic sites. nih.govabcam.com This catabolic process is thought to regulate the levels of one-carbon units within the folate pool. nih.gov

Cellular Compartmentalization of 10-Formyltetrahydrofolic Acid Generating and Utilizing Enzymes

The metabolism of folates, including the synthesis and catabolism of 10-formyl-THF, is distinctly compartmentalized between the cytosol and mitochondria, with specific enzymes localized to each compartment. nih.govnih.govucr.eduresearchgate.net This separation allows for differential regulation and channeling of one-carbon units for various cellular processes. nih.govresearchgate.net

Cytosolic Folate Metabolism:

MTHFD1 : This trifunctional enzyme is a key player in the cytoplasm. ebi.ac.ukwikipedia.org It contains 10-formyltetrahydrofolate synthetase, 5,10-methenyltetrahydrofolate cyclohydrolase, and 5,10-methylenetetrahydrofolate dehydrogenase activities, allowing it to interconvert various one-carbon folate species. wikipedia.orgnih.govgenecards.org

ALDH1L1 : This is the cytosolic isoform of 10-formyltetrahydrofolate dehydrogenase, responsible for the catabolism of 10-formyl-THF to CO2 and THF in the cytoplasm. nih.govnih.govuniprot.org

Mitochondrial Folate Metabolism:

MTHFD1L : This monofunctional enzyme contains only 10-formyltetrahydrofolate synthetase activity and is responsible for producing 10-formyl-THF from formate and THF within the mitochondria. wikipedia.orgnih.govpnas.orgjcancer.org

MTHFD2 and MTHFD2L : These bifunctional enzymes contain dehydrogenase and cyclohydrolase activities, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 10-formyl-THF in the mitochondria. wikipedia.orgnih.govnih.gov MTHFD2 is notably expressed in embryonic and cancerous cells but not in most differentiated adult tissues. pnas.orgnih.gov

ALDH1L2 : This is the mitochondrial isoform of 10-formyltetrahydrofolate dehydrogenase, which catabolizes mitochondrial 10-formyl-THF. nih.govnih.govwikipedia.orgduke.edu

This compartmentalization is critical for cellular function. For instance, mitochondrial folate metabolism is a primary source of formate, which can be transported to the cytosol to support purine (B94841) and thymidylate biosynthesis. reactome.orgpnas.orgjcancer.org

Enzyme Localization and Function in 10-Formyltetrahydrofolate Metabolism

| Enzyme (Gene) | Cellular Compartment | Primary Function/Reaction Catalyzed | Cofactors |

|---|---|---|---|

| Formyltetrahydrofolate Synthetase (part of MTHFD1) | Cytosol | Formate + THF → 10-Formyl-THF | ATP |

| Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD1) | Cytosol | 5,10-Methylene-THF ↔ 5,10-Methenyl-THF ↔ 10-Formyl-THF | NADP+ |

| 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L1) | Cytosol | 10-Formyl-THF → THF + CO2 | NADP+ |

| Formyltetrahydrofolate Synthetase (MTHFD1L) | Mitochondria | Formate + THF → 10-Formyl-THF | ATP |

| Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD2/2L) | Mitochondria | 5,10-Methylene-THF ↔ 5,10-Methenyl-THF ↔ 10-Formyl-THF | NAD+/NADP+ |

| 10-Formyltetrahydrofolate Dehydrogenase (ALDH1L2) | Mitochondria | 10-Formyl-THF → THF + CO2 | NADP+ |

Cytosolic Pathway Segregation and Enzymes (e.g., MTHFD1, FTL)

In the cytoplasm, the interconversion of THF derivatives leading to the formation of 10-CHO-THF is primarily managed by a single, trifunctional enzyme known as C1-tetrahydrofolate synthase, encoded by the MTHFD1 gene. frontiersin.orgreactome.org This large polypeptide combines three distinct enzymatic activities that catalyze sequential reactions in the 1C pathway. frontiersin.orgreactome.org

The three domains of MTHFD1 are:

5,10-methylenetetrahydrofolate dehydrogenase (D): This domain catalyzes the NADP+-dependent oxidation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH+-THF). frontiersin.org

5,10-methenyltetrahydrofolate cyclohydrolase (C): This domain subsequently hydrolyzes the CH+-THF to 10-CHO-THF. frontiersin.orgreactome.org This reaction is reversible. reactome.org

10-formyltetrahydrofolate synthetase (S) / Formate-tetrahydrofolate ligase (FTL): This activity, also referred to as the FTL domain, catalyzes the ATP-dependent ligation of formate to THF to produce 10-CHO-THF. reactome.orgnih.gov This reaction provides a mechanism for the cytosol to utilize formate, including that which is shuttled from the mitochondria. reactome.orgnih.gov

Under typical cellular conditions, the combined dehydrogenase and cyclohydrolase activities of MTHFD1 generally proceed toward the generation of 10-CHO-THF. nih.gov MTHFD1 exists as a dimer in the cytosol. reactome.orgreactome.org The coordination of these activities within a single protein allows for efficient substrate channeling and regulation of one-carbon flux for processes like de novo purine biosynthesis, which requires two equivalents of 10-CHO-THF. wikipedia.orghmdb.ca

Table 1: Key Enzymes in the Cytosolic Metabolism of 10-Formyltetrahydrofolic Acid

| Enzyme/Protein | Gene | Function(s) | Cofactor(s) | Location |

| MTHFD1 | MTHFD1 | Trifunctional enzyme: 1. 5,10-CH2-THF Dehydrogenase 2. 5,10-CH+-THF Cyclohydrolase 3. 10-CHO-THF Synthetase (FTL) | NADP+, ATP | Cytosol |

Mitochondrial Pathway Segregation and Enzymes (e.g., MTHFD2, MTHFD2L)

The mitochondria possess a parallel one-carbon metabolic pathway with reactions nearly identical to the core reactions in the cytosol. nih.gov However, the enzymatic machinery is distinct. nih.gov Unlike the single trifunctional enzyme in the cytosol, the mitochondrial pathway involves several different enzymes. nih.govnih.gov The canonical role of this pathway is the oxidation of one-carbon units, primarily from serine, to produce formate that can be exported to the cytoplasm. frontiersin.orgnih.gov

The key enzymes involved in the mitochondrial production of 10-CHO-THF are:

MTHFD2 and MTHFD2L: These are two homologous bifunctional enzymes that catalyze the first two steps in the mitochondrial pathway. frontiersin.org They both possess 5,10-methylenetetrahydrofolate dehydrogenase (D) and 5,10-methenyltetrahydrofolate cyclohydrolase (C) activities, converting CH2-THF to 10-CHO-THF via a CH+-THF intermediate. frontiersin.orgnih.gov A major distinction lies in their cofactor preference. MTHFD2 is NAD+-dependent for its dehydrogenase activity and its expression is high in embryonic and cancer cells but restricted in most adult tissues. frontiersin.orgnih.govbiorxiv.org MTHFD2L can use either NAD+ or NADP+ and is more broadly expressed in adult tissues, suggesting a housekeeping role. nih.govnih.gov The NAD+-dependent activity of both enzymes requires magnesium and inorganic phosphate. nih.govbiorxiv.org

MTHFD1L: This monofunctional enzyme, homologous to the synthetase domain of cytosolic MTHFD1, catalyzes the final step in the pathway: the ATP-dependent synthesis of 10-CHO-THF from formate and THF. nih.govnih.gov However, its primary role is often considered in the reverse direction, catalyzing the hydrolysis of 10-CHO-THF to generate formate, which is then exported from the mitochondria. nih.govprinceton.edu MTHFD1L is essential for bridging the mitochondrial production of one-carbon units with the cytosolic pathways. nih.gov

This pathway is a major source of one-carbon units for the cell, particularly in rapidly proliferating cells. nih.govprinceton.edu

Table 2: Key Enzymes in the Mitochondrial Metabolism of 10-Formyltetrahydrofolic Acid

| Enzyme/Protein | Gene | Function(s) | Cofactor(s) | Location |

| MTHFD2 | MTHFD2 | Bifunctional enzyme: 1. 5,10-CH2-THF Dehydrogenase 2. 5,10-CH+-THF Cyclohydrolase | NAD+, Mg2+, Pi | Mitochondria |

| MTHFD2L | MTHFD2L | Bifunctional enzyme: 1. 5,10-CH2-THF Dehydrogenase 2. 5,10-CH+-THF Cyclohydrolase | NAD+ or NADP+ | Mitochondria |

| MTHFD1L | MTHFD1L | Monofunctional enzyme: 10-CHO-THF Synthetase | ATP | Mitochondria |

Metabolite Shuttling Between Compartments

The segregation of one-carbon metabolism into cytosolic and mitochondrial compartments is not absolute; the two pathways communicate through the shuttling of key metabolites. nih.gov The primary metabolite that links the two compartments is formate. nih.govprinceton.edu

Research has established that the mitochondrial pathway is the principal source of formate for the cell. nih.govprinceton.edu This formate is produced within the mitochondria, largely from serine catabolism, via the sequential actions of SHMT2, MTHFD2/2L, and MTHFD1L. frontiersin.orgnih.gov The resulting formate is then exported into the cytosol, where it enters the cytosolic one-carbon pool. nih.gov In the cytosol, the synthetase domain of MTHFD1 (FTL activity) incorporates this formate onto THF to generate 10-CHO-THF, which can then be used for purine synthesis and other reactions. nih.govprinceton.edu

Enzymatic Mechanisms and Structural Biology of 10 Formyltetrahydrofolic Acid Dependent Proteins

Active Site Architecture and Catalytic Residues Involved in Formyl Transfer

The active sites of enzymes that utilize or produce 10-formyltetrahydrofolic acid are precisely structured to bind the folate substrate and facilitate the formyl transfer reaction.

In enzymes that produce 10-formyltetrahydrofolate, such as N10-formyltetrahydrofolate synthetase (FTHFS) , the active site features a channel leading to a formate (B1220265) binding pocket. nih.gov Key residues, including the side chain of Arginine 97 (Arg97) and the backbone nitrogen of Alanine 276 (Ala276), stabilize the formate molecule through hydrogen bonds. nih.gov This arrangement facilitates the nucleophilic attack of formate on the gamma-phosphate of ATP, leading to the formation of a formylphosphate intermediate. nih.gov The pterin (B48896) moiety of the tetrahydrofolate substrate is then positioned between Phenylalanine 384 (Phe384) and Tryptophan 412 (Trp412), orienting its N10 atom for the subsequent attack on the formylphosphate to generate 10-formyltetrahydrofolate. nih.gov

For enzymes that utilize 10-formyltetrahydrofolate, such as 10-formyltetrahydrofolate dehydrogenase (FDH) , the active site of the N-terminal hydrolase domain contains a catalytic triad-like structure. nih.gov Highly conserved residues, including Histidine 106 (His106) and Aspartic acid 142 (Asp142), are crucial for the hydrolytic cleavage of the formyl group. nih.gov His106, along with Serine 108 and Asp142, likely participates directly in catalysis. nih.gov Other important residues, such as Phenylalanine 89 (Phe89), interact with the pteridine (B1203161) ring of the substrate via stacking forces to stabilize ligand binding. nih.gov Mutating these key residues has been shown to significantly decrease enzymatic activity. nih.gov

Kinetic Characterization of 10-Formyltetrahydrofolic Acid-Utilizing and -Producing Enzymes

Enzyme kinetics provides a quantitative description of how the rates of reactions catalyzed by these proteins are affected by substrate concentrations. teachmephysiology.compressbooks.pub This characterization is essential for understanding their efficiency and role within metabolic networks.

The relationship between the reaction rate and substrate concentration for these enzymes can be described by the Michaelis-Menten model. libretexts.orgwikipedia.org The Michaelis constant (Kₘ) is a key parameter derived from this model, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). teachmephysiology.com Kₘ is an inverse measure of the enzyme's affinity for its substrate; a lower Kₘ value indicates a higher affinity. teachmephysiology.com

For rat liver 10-formyltetrahydrofolate dehydrogenase , a utilizing enzyme, the Kₘ for its natural substrate, 10-formyltetrahydrofolate, has been determined in both its dehydrogenase and hydrolase reactions. nih.gov Interestingly, the enzyme can also process the synthetic analogue 10-formyl-5,8-dideazafolate, showing even higher affinity (lower Kₘ) for this substrate in both reactions. nih.govresearchgate.net

In the case of producing enzymes like the 10-formyltetrahydrofolate synthetase domain of C1-tetrahydrofolate synthase , the affinity for substrates like formate and MgATP is significantly influenced by the nature of the folate co-substrate. nih.gov When tetrahydropteroyltriglutamate is used instead of the monoglutamate form, the Kₘ for MgATP decreases 3.6-fold, and for formate, it decreases a remarkable 520-fold, indicating a massive increase in affinity. nih.gov

Table 1: Michaelis-Menten Constants (Kₘ) for Selected Enzymes

| Enzyme | Substrate | Kₘ Value (µM) | Condition/Note | Source |

|---|---|---|---|---|

| Rat Liver 10-Formyltetrahydrofolate Dehydrogenase (Dehydrogenase reaction) | (6R,S)-10-Formyltetrahydrofolate | 18.2 | - | nih.gov |

| Rat Liver 10-Formyltetrahydrofolate Dehydrogenase (Hydrolase reaction) | (6R,S)-10-Formyltetrahydrofolate | 27.0 | - | nih.gov |

| Rat Liver 10-Formyltetrahydrofolate Dehydrogenase (Dehydrogenase reaction) | 10-Formyl-5,8-dideazafolate | 9.1 | Synthetic Analogue | nih.gov |

| Rat Liver 10-Formyltetrahydrofolate Dehydrogenase (Hydrolase reaction) | 10-Formyl-5,8-dideazafolate | 13.6 | Synthetic Analogue | nih.gov |

| C1-THF Synthase (Synthetase Domain) | Formate | 23000 | with Tetrahydropteroylmonoglutamate | nih.gov |

| C1-THF Synthase (Synthetase Domain) | Formate | 44 | with Tetrahydropteroyltriglutamate | nih.gov |

The turnover number (k_cat) represents the maximum number of substrate molecules an enzyme can convert to product per active site per unit of time. units.it Catalytic efficiency is a measure that relates both the turnover rate and substrate affinity, calculated as the ratio k_cat/Kₘ. units.itlibretexts.org This value reflects how efficiently an enzyme can perform its function at low substrate concentrations. units.it Enzymes with high k_cat/Kₘ ratios are considered highly efficient or "catalytically perfect." wikipedia.org

For 10-formyltetrahydrofolate dehydrogenase , the maximum velocities (Vₘₐₓ) for the natural substrate and the analogue 10-formyl-5,8-dideazafolate were found to be similar, suggesting that while the affinity differs, the maximum catalytic rate is comparable once the substrate is bound. nih.gov The efficiency of producing enzymes like 10-formyltetrahydrofolate synthetase is critical, as this reaction is often a rate-limiting step in providing one-carbon units for biosynthesis. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy of Enzymes Complexed with 10-Formyltetrahydrofolic Acid

X-ray crystallography has been successfully used to determine the structures of several 10-formyltetrahydrofolate-dependent enzymes. For example, the monofunctional enzyme 10-formyltetrahydrofolate synthetase (FTHFS) from Clostridia acidici-urici was crystallized, and its structure was solved to a resolution of at least 2.3 Å. nih.gov The high-resolution crystal structure of the hydrolase domain of human 10-formyltetrahydrofolate dehydrogenase (FDH) has been determined both in its apo form and in complex with a substrate analogue. nih.gov These structures reveal the pre-organization of key active-site residues for catalysis. nih.gov Structural studies on the zebrafish FDH hydrolase domain have further elucidated the binding of the substrate analogue 10-formyl-5,8-dideazafolate and the product, tetrahydrofolate. nih.gov As of late 2007, at least seven structures for this class of enzyme had been solved and deposited in the Protein Data Bank (PDB). wikipedia.org

Cryo-EM has become a powerful alternative, especially for large, flexible, or multi-component protein complexes that are difficult to crystallize. wiley.comnih.gov This technique has been used to determine the structures of various large enzyme assemblies and membrane transporters, including those involved in folate metabolism, such as the folate transporter SLC19A1. nih.govresearchgate.net

Table 2: PDB Accession Codes for 10-Formyltetrahydrofolate Dehydrogenase Structures

| PDB Accession Code | Enzyme/Class | Source |

|---|---|---|

| 1S3I | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2BW0 | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2CFI | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2CQ8 | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2O2P | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2O2Q | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

| 2O2R | Formyltetrahydrofolate Dehydrogenase | wikipedia.org |

Allosteric Regulation and Conformational Changes Induced by 10-Formyltetrahydrofolic Acid or its Cognate Enzymes

The activity of enzymes is often regulated by allosteric mechanisms, where the binding of a molecule at a site other than the active site induces a conformational change that alters the enzyme's catalytic function.

A clear example is seen in the 10-formyltetrahydrofolate synthetase domain of the trifunctional enzyme C1-tetrahydrofolate synthase . nih.gov The binding of tetrahydropteroylpolyglutamates (the natural, polyglutamated form of the folate coenzyme), MgATP, and an ammonium (B1175870) ion induces a significant conformational change in the enzyme. nih.gov This change is evidenced by a 12°C increase in the enzyme's denaturation temperature and altered susceptibility to proteolytic digestion. nih.gov This structural rearrangement is functionally important, as it dramatically lowers the Kₘ values for both MgATP and formate, thereby increasing the enzyme's efficiency. nih.gov

Similarly, structural studies of the hydrolase domain of human 10-formyltetrahydrofolate dehydrogenase have shown that the binding of a substrate analogue causes conformational changes in two loops near the active site. nih.gov These ligand-induced structural adjustments are a common theme in enzyme catalysis, ensuring the precise positioning of substrates and catalytic residues.

Post-Translational Modifications Affecting 10-Formyltetrahydrofolate Dehydrogenase Activity (e.g., 4'-Phosphopantetheinylation)

The function of some enzymes is regulated by post-translational modifications (PTMs), where the protein is chemically modified after its synthesis. A critical PTM for the catalytic activity of 10-formyltetrahydrofolate dehydrogenase (FDH) , also known as ALDH1L1, is 4'-phosphopantetheinylation. nih.govnih.govresearchgate.net

Regulation of 10 Formyltetrahydrofolic Acid Metabolic Flux

Transcriptional and Post-Translational Control of Related Enzymes

The expression and activity of enzymes within the folate pathway are tightly controlled to manage the flow of one-carbon units, thereby influencing the synthesis of 10-formyltetrahydrofolate. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Control: The expression of genes encoding folate-metabolizing enzymes is often coordinated with the cell's proliferative state and metabolic needs. For instance, the transcription factor c-myc, a key regulator of cell growth, can upregulate the expression of several genes involved in serine, glycine (B1666218), and folate metabolism. nih.gov This includes enzymes crucial for generating one-carbon units, such as serine hydroxymethyltransferase (SHMT) and methylenetetrahydrofolate dehydrogenase (MTHFD). nih.gov Studies have shown that genes like MTHFD1, MTHFD2, MTHFD1L, and SHMT2 are frequently overexpressed in various cancers, highlighting their role in supporting rapid cell division. nih.govaacrjournals.org In some contexts, transcription factors like ATF4, which responds to cellular stress, also drive the expression of folate pathway enzymes. nih.gov This transcriptional upregulation ensures that a sufficient supply of one-carbon units, including 10-formyltetrahydrofolate, is available for nucleotide biosynthesis in proliferating cells.

Post-Translational Modifications (PTMs): PTMs provide a rapid mechanism for modulating enzyme activity, stability, or localization in response to cellular signals. frontiersin.orgnih.gov Within the folate pathway, several key enzymes are regulated by PTMs:

SUMOylation: During the S-phase of the cell cycle, when DNA synthesis is paramount, enzymes required for nucleotide production are localized to the nucleus. This translocation is mediated by the attachment of a Small Ubiquitin-like Modifier (SUMO). Enzymes such as SHMT1 and the trifunctional enzyme MTHFD1 (which directly produces 10-formyltetrahydrofolate) have been shown to be SUMOylated and shuttled into the nucleus to support nucleotide synthesis. nih.gov

Phosphorylation: This common PTM can alter the catalytic activity of enzymes. For example, 5,10-methylenetetrahydrofolate reductase (MTHFR), a key enzyme that diverts folates toward the methionine cycle, is regulated by phosphorylation. repec.org Phosphorylation can increase the enzyme's sensitivity to allosteric inhibitors, thereby fine-tuning the distribution of folate derivatives between nucleotide synthesis and methylation reactions. repec.org

Polyglutamylation: The addition of glutamate (B1630785) tails to folate molecules is a critical PTM catalyzed by folylpolyglutamate synthetase (FPGS). nih.gov Polyglutamylation traps folates within the cell and significantly increases their affinity for folate-dependent enzymes. nih.govnih.gov The reverse reaction is catalyzed by γ-glutamyl hydrolase (GGH). nih.gov The balance between FPGS and GGH activity is crucial for maintaining intracellular folate homeostasis and ensuring an adequate supply of polyglutamylated folates, which are the preferred substrates for enzymes that produce and utilize 10-formyltetrahydrofolate. nih.gov

Table 1: Regulation of Key Enzymes in Folate Metabolism

| Enzyme | Regulatory Mechanism | Key Regulator | Functional Consequence | Reference |

|---|---|---|---|---|

| MTHFD1/MTHFD2 | Transcriptional | c-myc, ATF4 | Increased expression to support proliferation and stress response. | nih.govnih.govnih.gov |

| MTHFD1, SHMT1 | Post-Translational (SUMOylation) | SUMO | Nuclear localization during S-phase to support nucleotide synthesis. | nih.gov |

| MTHFR | Post-Translational (Phosphorylation) | Kinases | Altered sensitivity to allosteric inhibitors like SAM. | repec.org |

| Multiple Folate Enzymes | Post-Translational (via substrate modification) | FPGS/GGH | Increased intracellular retention and enzyme affinity of folate cofactors. | nih.gov |

Metabolite-Mediated Regulation of 10-Formyltetrahydrofolic Acid Levels (e.g., Methionine/S-Adenosylmethionine)

The levels of 10-formyltetrahydrofolate are highly responsive to the concentrations of key metabolites, particularly those in the interconnected methionine cycle. S-adenosylmethionine (SAM), the body's primary methyl group donor, is a critical allosteric regulator of folate metabolism. ditki.comnih.gov

SAM is synthesized from methionine and ATP. ditki.com High levels of SAM serve as a signal that the cell has a sufficient supply of methyl groups for methylation reactions. nih.govnih.gov This signal is transmitted to the folate cycle through the allosteric inhibition of 5,10-methylenetetrahydrofolate reductase (MTHFR) by SAM. nih.govrepec.orgyoutube.com MTHFR catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the folate form required for remethylating homocysteine to methionine. nih.govyoutube.com

When SAM levels are high, it binds to MTHFR and inhibits its activity. repec.orgyoutube.com This inhibition prevents the "trapping" of folate as 5-methyltetrahydrofolate and causes the accumulation of its precursor, 5,10-methylenetetrahydrofolate. nih.gov This accumulated 5,10-methylenetetrahydrofolate can then be readily oxidized by MTHFD1 (cytosolic) or MTHFD2 (mitochondrial) to generate 5,10-methenyltetrahydrofolate, which is subsequently converted to 10-formyltetrahydrofolate. youtube.combiorxiv.org In this way, high SAM levels effectively divert one-carbon units away from the methionine cycle and towards the pathways that produce 10-formyltetrahydrofolate, making it available for purine (B94841) synthesis. youtube.com Conversely, when SAM levels are low, the inhibition on MTHFR is relieved, promoting the synthesis of 5-methyltetrahydrofolate to regenerate methionine. nih.gov This elegant metabolite-mediated switch ensures that the distribution of one-carbon units is balanced according to the cell's needs for methylation versus nucleotide synthesis.

Feedback Mechanisms within the Folate Cycle Influencing 10-Formyltetrahydrofolic Acid Metabolism

The folate cycle contains several intrinsic feedback loops that regulate the concentrations of its various intermediates, thereby influencing the production and availability of 10-formyltetrahydrofolate. These mechanisms allow the pathway to self-regulate and maintain homeostasis.

One of the most significant feedback mechanisms is the already-mentioned allosteric inhibition of MTHFR by SAM, which is the end-product of the methionine cycle that is directly fed by the folate cycle. repec.orgyoutube.com This is a classic example of end-product feedback inhibition. Additionally, other folate derivatives can exert regulatory control. For example, dihydrofolate (DHF), which is produced during thymidylate synthesis, can act as a feedback inhibitor of MTHFR. youtube.com This inhibition helps to coordinate the different branches of folate metabolism.

Furthermore, the enzymes involved in folate biosynthesis can be inhibited by their own end-products or the products of downstream enzymes. In some biological systems, enzymes like dihydropteroate (B1496061) synthase (DHPS) are inhibited by later products of the pathway, such as dihydrofolate (DHF) and tetrahydrofolate (THF). nih.gov

Cross-Talk with Other Central Metabolic Pathways Affecting Folate Status (e.g., Serine/Glycine Metabolism)

The folate cycle does not operate in isolation; it is deeply integrated with other central metabolic pathways, most notably the metabolism of the amino acids serine and glycine. mdpi.com This crosstalk is fundamental to the generation of one-carbon units, directly impacting the synthesis of 10-formyltetrahydrofolate.

The primary source of one-carbon units for the folate cycle in mammalian cells is the conversion of serine to glycine. nih.govmdpi.com This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. mdpi.com The reaction transfers the hydroxymethyl group from serine to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. youtube.comyoutube.com

Serine + THF ⇌ Glycine + 5,10-Methylene-THF

This reaction is a critical metabolic node. 5,10-methylenetetrahydrofolate is a direct precursor for multiple pathways:

It can be reduced to 5-methyltetrahydrofolate for the methionine cycle. youtube.com

It can be used directly for the synthesis of thymidylate (dTMP). youtube.com

It can be oxidized to 5,10-methenyltetrahydrofolate and then hydrolyzed to 10-formyltetrahydrofolate for purine synthesis. youtube.comyoutube.com

Therefore, the availability of serine directly fuels the production of 10-formyltetrahydrofolate. youtube.com Cancer cells, which have a high demand for nucleotides, often exhibit increased expression of enzymes in both the serine synthesis pathway and the folate pathway, demonstrating the tight coordination between these metabolic networks. nih.govnih.gov

Table 2: Crosstalk Between Folate Metabolism and Other Pathways

| Interfacing Pathway | Key Enzyme/Process | Connecting Metabolite(s) | Impact on 10-Formyl-THF Metabolism | Reference |

|---|---|---|---|---|

| Serine/Glycine Metabolism | Serine Hydroxymethyltransferase (SHMT) | Serine, Glycine, 5,10-Methylene-THF | Serine provides the primary one-carbon unit for the synthesis of 5,10-methylene-THF, a direct precursor to 10-formyl-THF. | mdpi.comyoutube.com |

| Methionine Cycle | MTHFR, Methionine Synthase | 5-Methyl-THF, Homocysteine, SAM | Regulates the flux of one-carbon units between methylation (SAM synthesis) and nucleotide synthesis (10-formyl-THF). | nih.govnih.gov |

| Energy/Redox Metabolism | MTHFD1, MTHFD2 | NADP+/NADPH, ATP/ADP | The interconversion of folate derivatives to produce 10-formyl-THF is dependent on the cellular redox and energy state. | nih.gov |

| Purine Synthesis | GAR Transformylase, AICAR Transformylase | 10-Formyl-THF | Serves as the primary consumer of 10-formyl-THF, creating a metabolic sink that drives its production. | nih.govnih.gov |

Advanced Research Methodologies for Investigating 10 Formyltetrahydrofolic Acid Biochemistry

Application of Stable Isotope Tracers in Metabolic Flux Analysis (e.g., ¹³C-labeling)

Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), are powerful tools for elucidating the dynamics of metabolic pathways involving 10-formyltetrahydrofolic acid. sensusimpact.com Metabolic flux analysis (MFA) using these tracers allows for the quantitative determination of the rates of metabolic reactions within a cell or organism. sensusimpact.comresearchgate.net

In this approach, cells or model organisms are cultured with a ¹³C-labeled substrate, such as [U-¹³C]glucose or [U-¹³C₅]glutamine. researchgate.netaacrjournals.org As these labeled precursors are metabolized, the ¹³C atoms are incorporated into downstream metabolites, including the one-carbon units carried by tetrahydrofolate derivatives like 10-formyltetrahydrofolic acid. By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the path of the labeled carbons through the metabolic network. aacrjournals.org This information is then used in computational models to estimate the flux through specific biochemical reactions. researchgate.net

For instance, ¹³C-labeling experiments can reveal the relative contributions of different pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, to the synthesis of the one-carbon units that are ultimately utilized in the formation of 10-formyltetrahydrofolic acid. researchgate.net These studies are critical for understanding how metabolic pathways are rewired in various physiological and pathological states, such as in cancer, where one-carbon metabolism is often upregulated. sensusimpact.com

Table 1: Commonly Used ¹³C-Labeled Tracers in Metabolic Flux Analysis of One-Carbon Metabolism

| Tracer | Typical Application | Reference |

| [1,2-¹³C₂]glucose | Provides precise estimates for glycolysis and the pentose phosphate pathway. | researchgate.net |

| [U-¹³C₆]glucose | General tracer for central carbon metabolism. | aacrjournals.org |

| [U-¹³C₅]glutamine | Preferred isotopic tracer for the analysis of the tricarboxylic acid (TCA) cycle. | researchgate.net |

In Vitro Enzyme Assays and Kinetic Characterization Using 10-Formyltetrahydrofolic Acid (Disodium) as Substrate

In vitro enzyme assays are fundamental to characterizing the enzymes that produce or consume 10-formyltetrahydrofolic acid. Using the stable disodium (B8443419) salt of 10-formyltetrahydrofolic acid as a substrate, researchers can determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), for enzymes like 10-formyltetrahydrofolate dehydrogenase and formyl-methenyl-methylenetetrahydrofolate synthetase. eurekalert.org

For example, studies on 10-formyltetrahydrofolate synthetase have shown that the Kₘ values for its substrates, including MgATP and formate (B1220265), are significantly lowered when tetrahydropteroylpolyglutamates are used instead of the monoglutamate form. eurekalert.org This highlights the importance of the polyglutamate tail in substrate binding and enzyme efficiency. Such assays often involve coupling the enzymatic reaction to another reaction that produces a readily detectable product, allowing for continuous monitoring of the reaction rate. eurekalert.org These kinetic data are essential for understanding the catalytic mechanism of the enzyme and how its activity is regulated within the cell.

Table 2: Kinetic Parameters of 10-Formyltetrahydrofolate Synthetase

| Substrate Form | Kₘ for MgATP | Kₘ for Formate | Fold Decrease in Kₘ (MgATP) | Fold Decrease in Kₘ (Formate) | Reference |

| Tetrahydropteroylmonoglutamate | Higher | Higher | - | - | eurekalert.org |

| Tetrahydropteroyltriglutamate | Lower | Lower | 3.6 | 520 | eurekalert.org |

Spectroscopic Techniques for Analyzing Enzyme-Substrate Complexes (e.g., NMR, UV)

Spectroscopic techniques provide invaluable insights into the structural and electronic properties of 10-formyltetrahydrofolic acid and its complexes with enzymes. Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for this purpose. The UV spectrum of 10-formyltetrahydrofolic acid exhibits characteristic absorption maxima that can be used for its identification and quantification. nih.gov Specifically, it shows three maxima at 203 nm, 258 nm, and 304 nm. nih.gov Changes in the UV-Vis spectrum upon binding to an enzyme can indicate the formation of an enzyme-substrate complex and provide information about the chemical environment of the bound ligand. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers a more detailed view, allowing for the determination of the three-dimensional structure of the enzyme-substrate complex in solution. While challenging due to the size of proteins, NMR can reveal specific interactions between the substrate and amino acid residues in the active site.

Computational Chemistry Approaches to Model Enzyme-Ligand Interactions

Computational chemistry provides a powerful means to investigate the interactions between 10-formyltetrahydrofolic acid and its partner enzymes at an atomic level. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict the binding mode of the ligand within the enzyme's active site and to study the dynamic behavior of the complex. nih.govnih.gov

These computational models can help to:

Identify key amino acid residues involved in substrate binding and catalysis. nih.gov

Understand the conformational changes that occur in both the enzyme and the ligand upon binding. researchgate.net

Elucidate the reaction mechanism by modeling the transition states of the enzymatic reaction.

For instance, modeling studies of N¹⁰-formyltetrahydrofolate synthetase have provided insights into how the substrates bind and how the catalytic reaction proceeds. These computational approaches are particularly valuable when experimental structures are unavailable and can guide the design of experiments and the development of enzyme inhibitors. nih.gov

Genetic Perturbation Studies in Model Organisms to Elucidate Pathway Roles (e.g., knockouts, overexpression)

Genetic manipulation of model organisms, such as mice and the plant Arabidopsis thaliana, is a crucial strategy for understanding the physiological roles of pathways involving 10-formyltetrahydrofolic acid. By knocking out or overexpressing the genes that encode for enzymes in this pathway, researchers can observe the resulting phenotypic changes and infer the function of the gene and its product.

For example, knockout studies in mice have demonstrated the essentiality of genes involved in one-carbon metabolism. The deletion of Mthfd1l, which encodes the mitochondrial 10-formyltetrahydrofolate synthetase, leads to embryonic lethality and neural tube defects. This highlights the critical role of mitochondrial formate production from 10-formyltetrahydrofolate during embryonic development. Similarly, knockout of Mthfd1, which encodes the cytosolic trifunctional enzyme C1-tetrahydrofolate synthase, is also essential for mouse development.

In the context of cancer research, studies have shown that the mitochondrial enzyme MTHFD2 is highly expressed in many cancers but not in most healthy adult tissues. Knockdown of MTHFD2 in cancer cells can slow proliferation and induce cell death, suggesting it as a potential therapeutic target. Conversely, overexpression of MTHFD2 has been linked to poor prognosis in several cancers. nih.gov

Table 3: Examples of Genetic Perturbation Studies in Model Organisms

| Gene | Organism | Perturbation | Key Phenotype | Reference |

| Mthfd1l | Mouse | Knockout | Embryonic lethality, neural tube defects. | |

| Mthfd1 | Mouse | Knockout | Essential for embryonic development. | |

| PurU (At4g17360 and At5g47435) | Arabidopsis thaliana | Double Knockout | Conditional lethality, rescued by nonphotorespiratory conditions. | |

| MTHFD2 | Human Cancer Cells | Knockdown/RNAi | Slowed proliferation, cell death. | |

| MTHFD2 | Human Cancer Cells | Overexpression | Associated with poor prognosis and drug resistance. nih.gov | nih.gov |

LC-MS and RP-UPLC/UV for Analysis and Quantification in Biochemical Studies

Liquid chromatography-mass spectrometry (LC-MS) and reversed-phase ultra-performance liquid chromatography with UV detection (RP-UPLC/UV) are indispensable analytical techniques for the separation, identification, and quantification of 10-formyltetrahydrofolic acid and other folates in complex biological matrices. nih.gov

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This technique allows for the simultaneous measurement of multiple folate species, including 10-formyltetrahydrofolic acid, in samples such as serum, plasma, and tissue extracts. The development of sensitive and accurate LC-MS/MS methods has been crucial for clinical research and for understanding folate metabolism in various diseases.

RP-UPLC/UV is another robust method used for analyzing the purity of 10-formyltetrahydrofolic acid standards and for quantifying it in biochemical assays. nih.gov By separating the compound on a reversed-phase column and detecting its UV absorbance, researchers can achieve high-resolution separation and accurate quantification. nih.gov These methods are often validated for linearity, precision, accuracy, and limits of detection and quantification to ensure reliable results.

Comparative Biochemical Analysis and Evolutionary Aspects of 10 Formyltetrahydrofolic Acid Metabolism

Diversity of Folate-Dependent Enzymes Across Prokaryotic and Eukaryotic Systems

The enzymes that catalyze the interconversion of one-carbon units are highly conserved across prokaryotes, archaea, and eukaryotes. asm.org However, the structural organization of these enzymes—whether they exist as monofunctional, bifunctional, or trifunctional proteins—varies significantly between different organisms and even within the cellular compartments of a single eukaryotic cell. nih.govnih.gov

Two primary pathways produce 10-formyltetrahydrofolate. The first involves the direct addition of formate (B1220265) to tetrahydrofolate (THF), a reaction catalyzed by 10-formyltetrahydrofolate synthetase (FHS), also known as formate-tetrahydrofolate ligase (FTL). nih.govnih.gov The second pathway is a two-step process starting from 5,10-methylenetetrahydrofolate, which is first oxidized to 5,10-methenyltetrahydrofolate by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD) and then hydrolyzed to 10-formyltetrahydrofolate by 5,10-methenyltetrahydrofolate cyclohydrolase (MTHFC). nih.gov

In prokaryotes like Escherichia coli, the dehydrogenase and cyclohydrolase activities are often found on a bifunctional enzyme (termed FolD or DHCH), while FHS is a separate, monofunctional enzyme. asm.orgnih.gov In contrast, mammals display a more complex organization. The human cytosol contains a trifunctional enzyme, MTHFD1 (also called C1-THF synthase), which houses the dehydrogenase, cyclohydrolase, and synthetase activities on a single polypeptide chain. nih.govnih.gov The mitochondria, however, possess separate enzymes: a bifunctional dehydrogenase/cyclohydrolase (MTHFD2 or MTHFD1L) and a monofunctional FHS (MTHFS). nih.govmdpi.com This compartmentalization highlights the distinct roles and regulation of folate metabolism in different parts of the eukaryotic cell. nih.gov Plants also exhibit this compartmentalization, with distinct enzymes for 10-formyltetrahydrofolate synthesis found in the cytosol and mitochondria. nih.gov

Table 1: Diversity of Enzyme Organization for 10-Formyltetrahydrofolate Synthesis This interactive table summarizes the functional organization of enzymes responsible for producing 10-formyltetrahydrofolate in different organisms and cellular compartments.

| Domain/Organism | Cellular Compartment | Enzyme(s) for 10-CHO-THF Synthesis | Functional Organization | Citations |

|---|---|---|---|---|

| Prokaryote (E. coli) | Cytosol | Methylene-THF Dehydrogenase/Cyclohydrolase (FolD) | Bifunctional | asm.orgnih.gov |

| Cytosol | Formyl-THF Synthetase (Fhs) | Monofunctional | asm.orgnih.gov | |

| Eukaryote (Homo sapiens) | Cytosol | Dehydrogenase/Cyclohydrolase/Synthetase (MTHFD1) | Trifunctional | nih.govnih.gov |

| Mitochondria | Dehydrogenase/Cyclohydrolase (MTHFD2/MTHFD1L) | Bifunctional | nih.govmdpi.com | |

| Mitochondria | Formyl-THF Synthetase (MTHFS) | Monofunctional | nih.gov | |

| Eukaryote (Plants) | Cytosol/Mitochondria | Separate Dehydrogenase/Cyclohydrolase and Synthetase | Bifunctional and Monofunctional | nih.gov |

| Eukaryote (Leishmania major) | Cytosol | Dehydrogenase/Cyclohydrolase (DHCH1) | Bifunctional | nih.gov |

| Cytosol | Formyl-THF Synthetase (FTL) | Monofunctional | nih.gov |

Evolutionary Conservation and Divergence of Formyltetrahydrofolate Pathways

One-carbon metabolism is an ancient and essential pathway, with its core enzymatic reactions being highly conserved across all three domains of life. asm.org This conservation underscores the fundamental importance of folate-mediated reactions for processes like the synthesis of purines, thymidylate, glycine (B1666218), and methionine. asm.org

Despite this core conservation, significant divergence is evident in the architecture of the pathways and the enzymes themselves. A primary example of divergence is the fusion of genes encoding folate-metabolizing enzymes. The existence of monofunctional, bifunctional, and trifunctional enzymes across different species points to a complex evolutionary history of gene fusion and fission events. nih.govnih.gov The trifunctional MTHFD1 in the mammalian cytosol, for instance, is thought to provide a mechanism for efficiently channeling intermediates within the pathway. nih.gov

Divergence is also apparent in the presence or absence of entire arms of the pathway in certain organisms. For example, some archaea have evolved alternative, non-folate-dependent pathways for one-carbon transfers in purine (B94841) biosynthesis. nih.govnih.gov In many parasitic protozoa, the pathway has been streamlined due to their adaptation to a parasitic lifestyle. Organisms like Leishmania and Plasmodium are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. nih.govnih.gov Consequently, a primary role for 10-formyltetrahydrofolate—as a formyl donor for purine synthesis—is absent in these parasites. nih.gov This metabolic difference between parasite and host is a key vulnerability exploited by various antimicrobial and antiparasitic drugs. nih.govportlandpress.com

Further evidence of evolutionary dynamics comes from studies on E. coli, where rewiring the one-carbon metabolic pathway revealed that replacing the native FolD enzyme with a formyltetrahydrofolate synthetase (Fhs) from Clostridium perfringens conferred a survival advantage under hypoxic conditions. asm.org This suggests that different enzymatic configurations can be advantageous under specific environmental pressures.

Adaptations and Variations in One-Carbon Metabolism in Specific Biological Systems (e.g., parasites, yeast)

The core pathways of one-carbon metabolism have been uniquely tailored in various organisms to suit their specific metabolic needs and environments. Parasites and yeast provide compelling examples of these adaptations.

Parasites: Leishmania and Plasmodium

Parasitic protozoa exhibit significant variations in folate metabolism, largely driven by their dependence on the host for certain nutrients.

Leishmania major : As a purine auxotroph, L. major does not require 10-formyltetrahydrofolate for purine synthesis. nih.gov Its primary essential role for this cofactor is believed to be the formylation of initiator methionyl-tRNA in the mitochondria, a crucial step for initiating protein synthesis in that organelle. nih.gov A remarkable adaptation in Leishmania is the subcellular localization of its 10-formyltetrahydrofolate synthesis enzymes. Both the bifunctional DHCH1 and the monofunctional FTL are found exclusively in the cytosol. nih.gov This implies that 10-formyltetrahydrofolate must be transported from the cytosol into the mitochondrion to perform its essential function, a situation that differs from their mammalian hosts and presents a potential target for chemotherapy. nih.gov

Plasmodium falciparum : The causative agent of the most lethal form of malaria, P. falciparum, is also a purine auxotroph but, unlike its human host, it can synthesize folate de novo. nih.govportlandpress.com This de novo synthesis pathway is the target of widely used antifolate drugs like sulfonamides. researchgate.net The parasite also possesses a bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is structurally different from the corresponding monofunctional enzymes in humans, making it a prime target for drugs like pyrimethamine. researchgate.net P. falciparum has also evolved mechanisms to salvage pre-formed folate from the host, providing metabolic flexibility. nih.govnih.gov

Yeast: Saccharomyces cerevisiae

As a model eukaryote, Saccharomyces cerevisiae has provided significant insights into the regulation and function of one-carbon metabolism.

In rapidly proliferating yeast cells, enzymes of one-carbon metabolism are critical and their levels can be regulated in coordination with the cell cycle. nih.gov

A major consumer of one-carbon units in yeast is not nucleotide synthesis, but rather the synthesis of phosphatidylcholine, a key membrane lipid. nih.gov

Yeast exhibits significant metabolic flexibility, capable of generating energy through either fermentation or aerobic respiration. nih.gov This metabolic state influences and is influenced by one-carbon metabolism and the cellular redox balance. nih.gov

Like in mammalian mitochondria, the glycine cleavage system is active in yeast mitochondria, providing a source of one-carbon units. consensus.app

Table 2: Adaptations and Variations in 10-Formyltetrahydrofolate Metabolism This interactive table highlights key metabolic adaptations related to 10-formyltetrahydrofolate in specific organisms.

| Organism | Key Adaptation/Variation | Metabolic Consequence | Citations |

|---|---|---|---|

| Leishmania major | Purine auxotrophy; Cytosolic localization of 10-CHO-THF synthesis enzymes. | Loss of purine synthesis as a major folate sink; Essential function is mitochondrial tRNA formylation, requiring transport of 10-CHO-THF into mitochondria. | nih.gov |

| Plasmodium falciparum | Purine auxotrophy but retains de novo folate synthesis; Bifunctional DHFR-TS enzyme. | De novo folate pathway is essential and a major drug target; Can also salvage folate from host. | nih.govportlandpress.comresearchgate.net |

| Saccharomyces cerevisiae | Cell-cycle regulation of one-carbon enzymes; Phosphatidylcholine synthesis is a major consumer of methyl groups. | Tightly links one-carbon metabolism to cell proliferation; Connects one-carbon metabolism to lipid synthesis. | nih.gov |

Phylogenetic Analysis of Enzymes Interacting with 10-Formyltetrahydrofolic Acid

Phylogenetic analyses of the enzymes that produce or consume 10-formyltetrahydrofolate have illuminated their evolutionary origins and relationships. These studies trace the vertical inheritance of genes and reveal instances of gene duplication and divergence that have shaped modern folate metabolism.

Methylene-THF Dehydrogenase/Cyclohydrolase (DHCH) : Phylogenetic trees constructed for DHCH enzymes show clear evolutionary groupings. In trypanosomatid parasites like Leishmania, the DHCH1 enzymes consistently cluster with the trifunctional or bifunctional DHCH enzymes from other eukaryotes, indicating a shared ancestry. nih.gov In contrast, a second group of enzymes, the DHCH2s found in some trypanosomatids, form a distinct clade that is more closely associated with the human mitochondrial MTHFD2 and various prokaryotic DHCH enzymes. nih.gov This suggests a separate and more ancient evolutionary origin for this second group of enzymes.

Formyltetrahydrofolate Synthetase (FHS/FTL) : The FHS gene exhibits considerable diversity. Phylogenetic analysis of FHS from trypanosomatids suggests that these enzymes are related to those of other eukaryotes, with a topology that reflects the expected relationships between the organisms. nih.gov Studies on the FHS gene (fhs) in the complex microbial environment of the bovine rumen have recovered a wide diversity of sequences, many of which cluster with known acetogenic bacteria but are distinct enough to suggest the presence of previously unknown acetogen species. nih.gov

10-Formyltetrahydrofolate Dehydrogenase (FDH/ALDH1L) : FDH is a folate-dependent enzyme that contains a domain with significant similarity to aldehyde dehydrogenases (ALDH). nih.gov Phylogenetic analysis of this family indicates that the gene for the mitochondrial form of the enzyme (ALDH1L2) in vertebrates likely arose from a duplication of the gene for the cytosolic form (ALDH1L1). nih.gov This gene duplication event is estimated to have occurred before the emergence of bony fish, over 500 million years ago, allowing for the subfunctionalization of the cytosolic and mitochondrial enzymes. nih.gov

Table 3: Simplified Phylogenetic Grouping of Trypanosomatid DHCH Enzymes This interactive table summarizes the evolutionary relationships of DHCH enzymes found in trypanosomatid parasites.

| Enzyme Group | Phylogenetic Clustering | Implied Evolutionary Relationship | Citations |

|---|---|---|---|

| Trypanosomatid DHCH1 | Groups with other eukaryotic DHCH domains (e.g., from human MTHFD1). | Shares a common ancestor with the primary eukaryotic cytosolic enzymes. | nih.gov |

| Trypanosomatid DHCH2 | Forms a distinct group associated with human mitochondrial MTHFD2 and prokaryotic DHCHs. | Suggests a different evolutionary history, possibly from an earlier prokaryotic ancestor or a separate gene lineage. | nih.gov |

Emerging Research Frontiers and Unexplored Roles of 10 Formyltetrahydrofolic Acid

Discovery of Novel Enzymes or Isoforms Interacting with Formylfolates

Historically, the enzymes involved in folate metabolism were identified through biochemical purification and genetic screening. nih.gov However, advancements in genomics, proteomics, and structural biology are uncovering new proteins and isoforms that interact with 10-formyltetrahydrofolic acid and other formylfolates, expanding the known network of folate-dependent pathways.

One significant discovery is a mitochondrial isoform of 10-formyltetrahydrofolate dehydrogenase (FDH), encoded by a gene with high sequence similarity to the cytosolic version (Aldh1L1). researchgate.net This mitochondrial enzyme (mtFDH or ALDH1L2) was identified through genomic analysis and its mitochondrial localization was confirmed experimentally. researchgate.net Unlike the cytosolic FDH, which is often downregulated in cancer cells, mtFDH mRNA is highly expressed in tissues like the pancreas, heart, and brain. researchgate.netnih.gov Recombinant mtFDH catalyzes the NADP+-dependent oxidation of 10-formyltetrahydrofolate to tetrahydrofolate and CO2, suggesting it plays a key role in managing one-carbon unit distribution between the cytosol and mitochondria. researchgate.net

Further research has identified other proteins with folate-binding capabilities. For instance, the bacterial protein YgfZ and its human homolog, IBA57, contain a folate-binding fold and are crucial for the assembly of iron-sulfur clusters in mitochondria. nih.gov In the plant Arabidopsis thaliana, two putative 10-formyl THF deformylases (At4g17360 and At5g47435), homologous to the bacterial PurU, were identified and localized to the mitochondria. nih.gov These enzymes are essential for photorespiration, metabolizing 10-formyl THF into formate (B1220265) and THF. nih.gov

These discoveries highlight that the enzymatic landscape interacting with formylfolates is more extensive than previously thought, with distinct isoforms and novel proteins contributing to folate homeostasis in specific subcellular compartments and metabolic contexts.

Table 1: Examples of Recently Characterized Enzymes and Isoforms Interacting with Formylfolates

| Enzyme/Protein | Organism/System | Subcellular Localization | Proposed Function | Reference |

|---|---|---|---|---|

| Mitochondrial 10-Formyltetrahydrofolate Dehydrogenase (mtFDH/ALDH1L2) | Human | Mitochondria | Catalyzes oxidation of 10-formyl-THF to THF and CO2; regulates one-carbon unit distribution. | researchgate.net |

| YgfZ / IBA57 | Bacteria / Human | Mitochondria | Contains a folate-binding fold; essential for iron-sulfur protein assembly. | nih.gov |

| 10-Formyl THF Deformylases (At4g17360, At5g47435) | Arabidopsis thaliana | Mitochondria | Metabolizes 10-formyl-THF to formate and THF; essential for photorespiration. | nih.gov |

Elucidating the Dynamics of Folate Pool Interconversion at the Cellular and Subcellular Level

Folate metabolism is a complex network of interconnected reactions that is compartmentalized between the cytoplasm, mitochondria, and nucleus. nih.govnih.gov The interconversion of different folate derivatives, including the synthesis and utilization of 10-formyltetrahydrofolic acid, is a highly dynamic process. Understanding these dynamics is crucial for a complete picture of cellular one-carbon metabolism.

The folate pool within a cell is a mixture of different one-carbon derivatives of tetrahydrofolate (THF), which are rapidly interconverted based on metabolic demand. youtube.com For example, 5,10-methylenetetrahydrofolate can be converted to 10-formyl-THF to support purine (B94841) synthesis, or reduced to 5-methyltetrahydrofolate for the methionine cycle. youtube.com This interconversion is tightly regulated by the expression and activity of various enzymes. drugbank.com

Subcellular compartmentalization adds another layer of complexity. In humans, the enzymes for 10-formyl-THF synthesis are present in both the cytosol and mitochondria. nih.gov The cytosolic trifunctional enzyme MTHFD1 and the mitochondrial bifunctional MTHFD2L and monofunctional MTHFD1L contribute to the production of 10-formyl-THF in their respective compartments. nih.govoup.com This separation necessitates the transport of folates across the mitochondrial membrane, a process that is still being fully elucidated but is known to involve carriers like SLC25A32. nih.gov For instance, in the parasite Leishmania major, enzymes for 10-formyl-THF synthesis are exclusively cytosolic, meaning this essential metabolite must be transported into the mitochondria to support the formylation of initiator methionyl-tRNA. nih.gov

Advanced analytical techniques are being developed to study these complex dynamics. Accelerator Mass Spectrometry (AMS) allows for the use of very small, safe doses of 14C-labeled folates to trace their metabolism in humans over long periods, providing detailed kinetic data. nih.gov Furthermore, techniques like fluorescence lifetime imaging microscopy (FLIM) of NADH are being used to visualize changes in metabolic states, such as the NAD(H) pool size and redox state, at a subcellular level, which are intimately linked to folate-dependent reactions. researchgate.net

Table 2: Subcellular Localization of Key Enzymes in 10-Formyl-THF Metabolism (Human)

| Enzyme | Main Subcellular Compartment | Function | Reference |

|---|---|---|---|

| MTHFD1 (Trifunctional) | Cytosol | Synthesizes 10-formyl-THF from formate or through the dehydrogenase/cyclohydrolase activities. | nih.gov |

| MTHFD2/MTHFD2L (Bifunctional) | Mitochondria | Catalyzes the dehydrogenase/cyclohydrolase steps to produce 10-formyl-THF. | nih.govnih.gov |

| MTHFD1L (Monofunctional) | Mitochondria | Synthesizes 10-formyl-THF from formate and THF. | nih.gov |

| ALDH1L1 (Cytosolic FDH) | Cytosol | Catabolizes 10-formyl-THF to THF and CO2. | researchgate.net |

| ALDH1L2 (Mitochondrial FDH) | Mitochondria | Catabolizes 10-formyl-THF to THF and CO2. | researchgate.net |

| Reduced Folate Carrier (RFC/SLC19A1) | Plasma Membrane | Transports reduced folates, including 5-methyl-THF, into the cell. | nih.govejh.it |

Integration with Epigenetic Regulation (e.g., impact on nucleotide pools for DNA methylation)

Folate metabolism is inextricably linked to epigenetics, primarily through the process of DNA methylation. nih.govnumberanalytics.com 10-Formyltetrahydrofolic acid and other folate derivatives are central to the one-carbon metabolic network that produces S-adenosylmethionine (SAM), the universal methyl donor for virtually all cellular methylation reactions, including the methylation of DNA. numberanalytics.comaacrjournals.org

The folate cycle provides the one-carbon units necessary for the remethylation of homocysteine to methionine, which is then converted to SAM. aacrjournals.orgmdpi.com Folate availability can therefore directly influence the intracellular concentration of SAM and, consequently, the methylation of DNA by DNA methyltransferases (DNMTs). numberanalytics.com Altered DNA methylation patterns, such as global hypomethylation or gene-specific hypermethylation, are hallmarks of various diseases, including cancer. nih.govaacrjournals.org

Research has shown that folate status can modulate DNA methylation in humans. aacrjournals.orgdrugbank.com For example, folate depletion has been observed to decrease genomic DNA methylation in leukocytes. aacrjournals.org Conversely, some studies suggest that folic acid supplementation can influence DNA methylation in both normal and cancerous tissues. nih.govnih.gov The relationship is complex, as the effects can be bidirectional and specific to certain genes or genomic regions. aacrjournals.orgnih.gov

The availability of 10-formyl-THF is critical in this network because it sits (B43327) at a metabolic branch point. It can be used for purine synthesis, which is required for DNA replication and repair, or its one-carbon unit can be channeled towards the methionine cycle to support DNA methylation. nih.gov The regulation of enzymes like 10-formyltetrahydrofolate dehydrogenase (FDH) can influence this balance by controlling the levels of 10-formyl-THF. drugbank.com By depleting 10-formyl-THF, FDH can impact the folate-dependent homocysteine remethylation cycle, thereby affecting SAM levels and epigenetic regulation. drugbank.com

Table 3: Key Concepts in the Link Between Folate Metabolism and Epigenetics

| Concept | Description | Relevance of 10-Formyl-THF | Reference |

|---|---|---|---|

| One-Carbon Metabolism | A network of reactions that transfers one-carbon units for biosynthesis. Folate derivatives are key cofactors. | A key intermediate in the one-carbon pool, linking different branches of folate metabolism. | numberanalytics.commdpi.com |

| S-Adenosylmethionine (SAM) | The universal methyl group donor for DNA, RNA, histone, and protein methylation. | Folate cycle, which includes 10-formyl-THF, is essential for regenerating methionine, the precursor to SAM. | numberanalytics.comaacrjournals.org |

| DNA Methylation | An epigenetic modification where a methyl group is added to DNA, typically at CpG sites, regulating gene expression. | Folate availability directly impacts the supply of methyl groups via SAM, thus influencing DNA methylation patterns. | nih.govdrugbank.comnih.gov |